5-(Pyrimidin-5-yl)isophthalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Pyrimidinyl)-1,3-benzenedicarboxylic acid: is a heterocyclic aromatic compound that features a pyrimidine ring fused to a benzenedicarboxylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Pyrimidinyl)-1,3-benzenedicarboxylic acid typically involves the following steps:
Suzuki-Miyaura Coupling: The boronic acid derivative is then subjected to Suzuki-Miyaura coupling with 1,3-benzenedicarboxylic acid under palladium catalysis to yield the desired product.
Industrial Production Methods
The reaction conditions typically involve the use of palladium catalysts, base (such as potassium carbonate), and solvents like toluene or ethanol .
Analyse Chemischer Reaktionen
Types of Reactions
5-(5-Pyrimidinyl)-1,3-benzenedicarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen atoms.
Substitution: Substituted pyrimidine derivatives with various functional groups attached.
Wissenschaftliche Forschungsanwendungen
5-(5-Pyrimidinyl)-1,3-benzenedicarboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including anticancer and antimicrobial agents.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules through various coupling reactions.
Material Science: It is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 5-(5-Pyrimidinyl)-1,3-benzenedicarboxylic acid is primarily based on its ability to interact with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Pyrimidinylboronic acid: A related compound used in similar coupling reactions.
Pyrimidine-5-boronic acid: Another derivative with applications in organic synthesis.
Uniqueness
5-(5-Pyrimidinyl)-1,3-benzenedicarboxylic acid is unique due to its dual functional groups, which allow for diverse chemical reactivity and applications. Its combination of a pyrimidine ring and a benzenedicarboxylic acid moiety provides a versatile scaffold for the development of novel compounds with potential therapeutic and industrial applications .
Eigenschaften
Molekularformel |
C12H8N2O4 |
---|---|
Molekulargewicht |
244.20 g/mol |
IUPAC-Name |
5-pyrimidin-5-ylbenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C12H8N2O4/c15-11(16)8-1-7(2-9(3-8)12(17)18)10-4-13-6-14-5-10/h1-6H,(H,15,16)(H,17,18) |
InChI-Schlüssel |
FIXCBJPJNDNUOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CN=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.